molecular formula C21H27N7O B11128201 1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole

1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole

Cat. No.: B11128201
M. Wt: 393.5 g/mol
InChI Key: CFJHKYVXPPERDE-UHFFFAOYSA-N
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Description

1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a bipyrazole core with various substituents, including a pyridine ring and a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the bipyrazole core, followed by the introduction of the pyridine and piperazine substituents. Common reagents used in these reactions include hydrazine derivatives, pyridine derivatives, and piperazine. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its therapeutic application or its role in a biochemical assay.

Comparison with Similar Compounds

1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole can be compared with other similar compounds, such as:

    1,3,5-Trimethyl-2,4,6-Tris(4-pyridyl)benzene: This compound shares a similar structural motif but lacks the piperazine moiety, leading to different chemical and biological properties.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine core but differ in their substitution patterns and functional groups, resulting in distinct reactivity and applications.

The uniqueness of 1’,3’,5’-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1’H,2H-3,4’-bipyrazole lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H27N7O/c1-15-20(16(2)26(3)25-15)18-14-19(24-23-18)21(29)28-12-10-27(11-13-28)9-7-17-6-4-5-8-22-17/h4-6,8,14H,7,9-13H2,1-3H3,(H,23,24)

InChI Key

CFJHKYVXPPERDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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